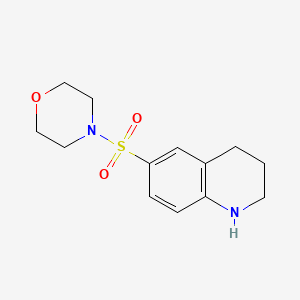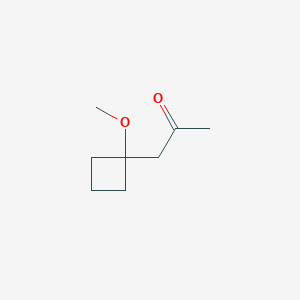
Acide 5-bromo-6-fluoro-1H-indazole-3-carboxylique
Vue d'ensemble
Description
“5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H4BrFN2O2 . It has a molecular weight of 215.02 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Synthesis Analysis
The synthesis of indazoles, including “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” consists of a 1H-indazole core with bromine and fluorine substituents at the 5 and 6 positions, respectively, and a carboxylic acid group at the 3 position .Chemical Reactions Analysis
Indazole derivatives, including “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors .Physical and Chemical Properties Analysis
“5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” is a solid at room temperature .Applications De Recherche Scientifique
- Inhibition de la Kinase des Protéines: Des dérivés de l'acide 5-bromo-6-fluoro-1H-indazole-3-carboxylique, comme son ester éthylique, servent d'inhibiteurs de la kinase des protéines. Ces composés jouent un rôle crucial dans la recherche sur le cancer et la découverte de médicaments en modulant les voies de signalisation cellulaire. Les chercheurs explorent leur potentiel en tant que thérapies ciblées pour diverses tumeurs malignes .
Chimie Médicinale et Développement de Médicaments
En résumé, l'this compound est un composé chimique polyvalent utilisé dans diverses recherches scientifiques, offrant un potentiel immense pour l'innovation et les percées dans divers domaines. N'hésitez pas à nous contacter si vous avez d'autres questions ou si vous avez besoin de plus de détails ! 😊
Mécanisme D'action
Target of Action
It is known that indazole derivatives can inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell growth and division, making them potential targets for cancer treatment .
Mode of Action
It’s suggested that indazole derivatives can interact with their targets (kinases) and inhibit their activity . This inhibition can lead to changes in cell growth and division, potentially leading to the death of cancer cells .
Biochemical Pathways
Given the potential targets of indazole derivatives, it’s likely that this compound affects pathways related to cell growth and division .
Result of Action
Based on the known effects of indazole derivatives, it’s plausible that this compound could inhibit cell growth and division, leading to the death of cancer cells .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid are largely determined by its interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylic Acid is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-bromo-6-fluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILYPHVSHFNKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360928-47-7 | |
| Record name | 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)
![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)


